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Compound of Interest

Compound Name: Ethyl 4-methoxyphenylacetate

Cat. No.: B079338

Abstract

Apixaban, marketed as Eliquis®, is a leading oral, direct Factor Xa (FXa) inhibitor pivotal for
the prevention and treatment of thromboembolic diseases.[1][2][3] Its complex molecular
architecture necessitates a highly efficient and scalable synthetic strategy. This application note
provides an in-depth guide for researchers, chemists, and drug development professionals on
the synthesis and utilization of Ethyl 4-methoxyphenylacetate, a critical building block that
forms a significant portion of the Apixaban molecule. We will detail field-proven protocols,
explain the causality behind experimental choices, and present a framework for the reliable
production of this key intermediate and its incorporation into the Apixaban core structure.

Introduction: The Strategic Importance of the
Methoxy-Phenyl Moiety

Apixaban's high affinity and selectivity for the FXa active site are dictated by its distinct
structural motifs.[3] The 1-(4-methoxyphenyl) group, in particular, is crucial as it anchors the
molecule into the S1 pocket of the FXa enzyme, a key interaction for its anticoagulant activity.
[4] The industrial synthesis of Apixaban, therefore, relies on the efficient introduction of this
fragment. Ethyl 4-methoxyphenylacetate, and its direct precursor 4-methoxyphenylacetic
acid, serve as robust and economically viable starting materials for this purpose.[5]
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The primary synthetic strategy involves the construction of the pyrazolo[3,4-c]pyridine core
through a [3+2] cycloaddition reaction. In this convergent approach, the "pyrazole"” portion is
typically formed from a hydrazone synthon derived from a 4-methoxyphenyl precursor, which
then reacts with a suitably functionalized pyridinone fragment. This note will elucidate the
practical synthesis of Ethyl 4-methoxyphenylacetate and its subsequent application in
forming a key Apixaban precursor.
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Caption: High-level workflow for Apixaban synthesis.

Protocol 1: Synthesis of Ethyl 4-
methoxyphenylacetate via Fischer Esterification

The most direct and scalable method for preparing Ethyl 4-methoxyphenylacetate is the acid-
catalyzed Fischer esterification of 4-methoxyphenylacetic acid with ethanol.[5] This equilibrium-
driven process is favored by using an excess of the alcohol reactant.

Principle of the Method: The reaction involves the protonation of the carbonyl oxygen of the
carboxylic acid by a strong acid catalyst (typically H2SOa4), which enhances its electrophilicity. A
subsequent nucleophilic attack by ethanol, followed by dehydration, yields the target ester.
Using ethanol as both the reactant and the solvent drives the reaction equilibrium toward the
product side, ensuring a high conversion rate.

Materials & Equipment:

4-Methoxyphenylacetic acid (ReagentPlus®, 99%)

o Ethanol (anhydrous, 200 proof)

 Sulfuric acid (concentrated, 98%)

o Saturated sodium bicarbonate solution (NaHCO3)

» Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

o Ethyl acetate

» Round-bottom flask with reflux condenser and heating mantle

e Magnetic stirrer

e Separatory funnel

 Rotary evaporator
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Step-by-Step Protocol:

e Reaction Setup: To a 500 mL round-bottom flask, add 4-methoxyphenylacetic acid (33.2 g,
0.2 mol) and anhydrous ethanol (200 mL).

» Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to
the mixture. The addition is exothermic and should be done cautiously.

o Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-
80°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.

e Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)
using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting carboxylic acid spot is no
longer visible.

» Solvent Removal: After completion, cool the reaction mixture to room temperature. Remove
the excess ethanol under reduced pressure using a rotary evaporator.

o Work-up & Neutralization: Dissolve the oily residue in ethyl acetate (150 mL). Transfer the
solution to a separatory funnel and wash sequentially with:

o Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the sulfuric acid and any
unreacted carboxylic acid. Caution: CO2z evolution will cause pressure buildup.

o Water (1 x 100 mL).
o Brine (1 x 100 mL) to facilitate phase separation.

e Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate the filtrate on a rotary evaporator to yield the crude product as a clear oll.

 Purification (Optional): For analytical-grade purity, the crude oil can be purified by vacuum
distillation.

Data Summary Table 1: Expected Data for Ethyl 4-methoxyphenylacetate Synthesis
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Parameter Value Reference
Product Name Ethyl 4-methoxyphenylacetate [61[7]
CAS Number 14062-18-1 [5][6]
Molecular Formula C11H1403 [6]
Molecular Weight 194.23 g/mol [6]
Appearance C.:Ieér, colorless to pale yellow 8]

liquid
Typical Yield >90%
Boiling Point 143-145 °C at 10 mmHg

5 7.20 (d, 2H), 6.85 (d, 2H),
1H NMR (CDCls, 400 MHz) 4.15 (g, 2H), 3.79 (s, 3H), 3.55
(s, 2H), 1.25 (t, 3H)

Protocol 2: Application in Apixaban Core Synthesis

Ethyl 4-methoxyphenylacetate is a precursor to the key synthon, ethyl (Z)-2-chloro-2-(2-(4-
methoxyphenyl)hydrazono)acetate. This hydrazonoyl chloride is the "3-carbon" component in
the [3+2] cycloaddition reaction that forms the pyrazole ring of Apixaban. It reacts with a "2-
atom" enamine component derived from a substituted pyridinone.[2][9][10]

Principle of the Method: This reaction is a classic example of heterocycle formation via
cycloaddition. A base, typically a tertiary amine like triethylamine, facilitates the in-situ formation
of a nitrilimine intermediate from the hydrazonoyl chloride. This highly reactive intermediate
then undergoes a rapid cycloaddition with the electron-rich double bond of the pyridinone
derivative to construct the fused pyrazolo-pyridine ring system. Subsequent elimination of a
leaving group (like morpholine) yields the aromatic core.[2]
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Caption: [3+2] Cycloaddition for Apixaban core formation.
Materials & Equipment:
o Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
e 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
o Triethylamine (TEA)
e Toluene or Ethyl Acetate
o Methanol (for recrystallization)
o Reaction vessel with reflux condenser, inert atmosphere (N2) inlet, and heating mantle
e Mechanical/magnetic stirrer
e Filtration apparatus (Buchner funnel)
Step-by-Step Protocol:

e Reaction Setup: In a 1 L reaction vessel under a nitrogen atmosphere, suspend 3-
morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (31.7 g, 0.1 mol) in toluene (500
mL).

o Base Addition: Add triethylamine (21 mL, 0.15 mol) to the suspension with stirring.
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» Reagent Addition: Add ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (28.5 g,
0.105 mol).

o Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The
reaction progress should be monitored by HPLC.[11]

e Work-up & Isolation:

o Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt may
precipitate.

o Some procedures involve distilling off the solvent under reduced pressure.[11]

o Add methanol (400 mL) to the residue and stir. The product will precipitate.
 Purification:

o Cool the methanol slurry to 0-5°C and stir for 1 hour to maximize crystallization.

o Isolate the solid product by filtration, washing the filter cake with cold methanol (2 x 50
mL).[11]

o Dry the solid under vacuum at 60-65°C to a constant weight.

Data Summary Table 2: Representative Data for Pyrazole Formation
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Parameter Value Reference

Ethyl 1-(4-methoxyphenyl)-6-

(4-nitrophenyl)-7-ox0-4,5,6,7-
Product Name (2]

tetrahydro-1H-pyrazolo[3,4-

c]pyridine-3-carboxylate

Appearance Off-white to yellow solid [11]
Typical Yield 80-90% [11]
Purity (HPLC) >99% [11]

Reduction of the nitro group,
coupling with the piperidinone

Next Steps , g g- -pp L [2][12]
side-chain, and final amidation

to yield Apixaban.

Conclusion

Ethyl 4-methoxyphenylacetate represents a cornerstone intermediate in the synthesis of

Apixaban. Its straightforward and high-yielding preparation via Fischer esterification makes it

an economically attractive starting point. The subsequent transformation into a hydrazonoyl

chloride synthon allows for a robust and convergent construction of the drug's core pyrazolo-

pyridine structure. The protocols detailed herein provide a validated and reliable pathway for

researchers engaged in the synthesis of Apixaban and related FXa inhibitors, emphasizing

safety, efficiency, and scalability from the bench to industrial production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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